

Comparative Analysis of the Cross-Reactivity Profile of 5-Aminoisoxazole-4-carboxamide hydrogensulfate

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Compound of Interest

Compound Name: 5-Aminoisoxazole-4-carboxamide hydrogensulfate

Cat. No.: B581576

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of **5-Aminoisoxazole-4-carboxamide hydrogensulfate**, a heterocyclic compound that serves as a critical building block in medicinal chemistry. Given its role as a scaffold for more complex bioactive molecules, understanding its inherent potential for off-target interactions is crucial for early-stage drug discovery. This document presents a representative cross-reactivity study, comparing it with other common heterocyclic scaffolds, and provides detailed experimental protocols for assessing such interactions.

The isoxazole core is a privileged structure in pharmaceuticals, known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^[1] Derivatives of isoxazole-carboxamide have been investigated as potent modulators of various biological targets, including protein kinases and AMPA receptors. Therefore, assessing the selectivity of the parent scaffold is a critical first step in any drug development campaign.

Comparator Compounds

To provide a meaningful comparison, two other widely used heterocyclic building blocks in drug discovery are included in this analysis:

- Compound B: 4-Amino-1H-pyrazole-3-carboxamide: A pyrazole derivative, another five-membered nitrogen-containing heterocycle prevalent in kinase inhibitors.
- Compound C: 5-Amino-1H-1,2,4-triazole-3-carboxamide: A triazole derivative, recognized for its role in a variety of pharmacologically active compounds.

Cross-Reactivity Screening Data

The following table summarizes hypothetical data from a representative off-target screening panel. The data is presented as the percent inhibition (% Inhibition) at a screening concentration of 10 μ M. Higher values indicate stronger interaction with the off-target protein.

Target Class	Target	5-Aminoisoxazole-4-carboxamide hydrogensulfate (% Inhibition @ 10 μ M)	4-Amino-1H-pyrazole-3-carboxamide (% Inhibition @ 10 μ M)	5-Amino-1H-1,2,4-triazole-3-carboxamide (% Inhibition @ 10 μ M)
Kinases				
ABL1	15	25	8	
SRC	22	30	12	
LCK	18	28	10	
FLT3	45	15	5	
VEGFR2	38	12	7	
p38 α (MAPK14)	25	40	15	
CK1 δ	55	20	9	
GPCRs				
Adenosine A1	5	8	12	
Adrenergic α 2A	2	5	8	
Dopamine D2	8	10	15	
Serotonin 5-HT2A	12	18	22	
Ion Channels				
hERG (KCNH2)	10	15	5	
Nav1.5 (SCN5A)	3	7	10	

Note: This data is representative and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for key cross-reactivity assays are provided below.

Kinase Panel Screening (Competitive Binding Assay)

This protocol describes a high-throughput method to determine the interaction of a test compound with a large panel of kinases.

Principle: The assay is based on the principle of competitive displacement. A test compound competes with a known, immobilized ligand for binding to the kinase's ATP-binding site. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

- **Ligand Immobilization:** A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.
- **Competition Assay:** The test compound (e.g., **5-Aminoisoxazole-4-carboxamide hydrogensulfate**) is incubated at a fixed concentration (e.g., 10 μ M) with the kinase and the immobilized ligand.
- **Incubation:** The mixture is incubated to allow the binding to reach equilibrium.
- **Separation:** The solid support with the bound kinase is separated from the unbound components.
- **Quantification:** The amount of kinase bound to the solid support is quantified. A common method involves using kinases tagged with DNA, which can then be detected and quantified using quantitative PCR (qPCR).
- **Data Analysis:** The amount of kinase bound in the presence of the test compound is compared to a vehicle control (e.g., DMSO). The result is expressed as a percentage of the control (% Inhibition).

GPCR Off-Target Screening (Radioligand Binding Assay)

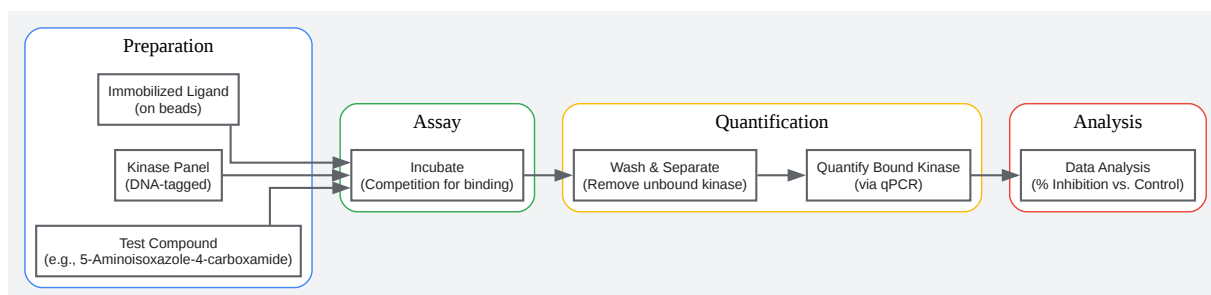
This protocol details a competition binding assay to determine the interaction of a test compound with a panel of G-Protein Coupled Receptors (GPCRs).

Principle: This assay measures the ability of a test compound to displace a specific radiolabeled ligand from its receptor. The amount of displaced radioligand is proportional to the test compound's affinity for the receptor.

Methodology:

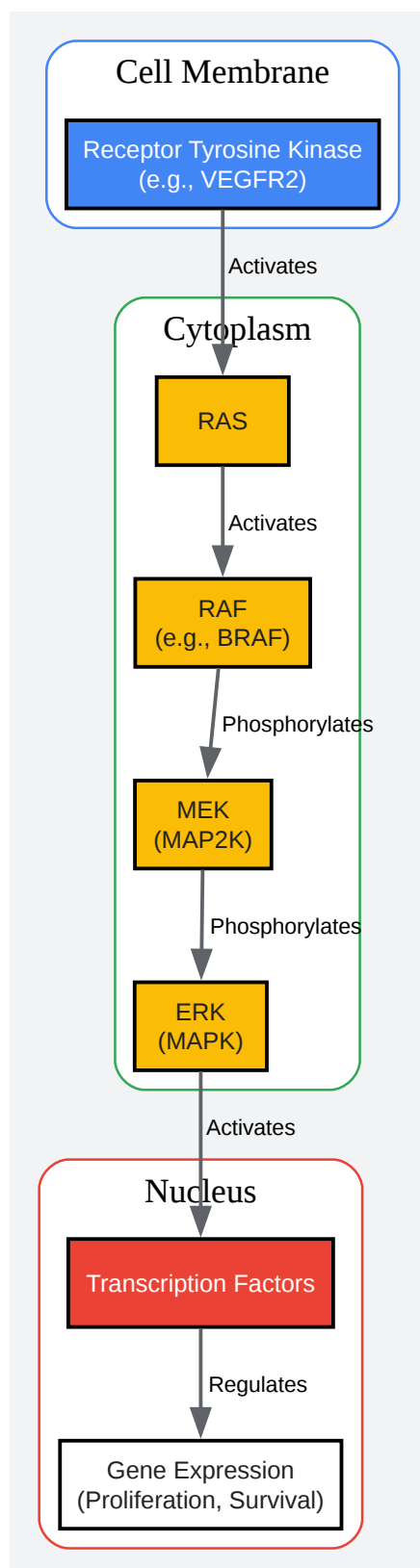
- **Membrane Preparation:** Cell membranes are prepared from cell lines overexpressing the target GPCR. The protein concentration of the membrane preparation is determined.
- **Assay Setup:** In a 96-well plate, the following components are added in order:
 - Binding buffer.
 - The test compound at a fixed concentration (e.g., 10 μ M).
 - A fixed concentration of the specific radiolabeled ligand (typically at or below its dissociation constant, K_d).
 - The cell membrane preparation.
- **Incubation:** The plate is incubated to allow the binding to reach equilibrium. Incubation time and temperature are optimized for each specific receptor.
- **Filtration:** The reaction is terminated by rapid filtration through a filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- **Washing:** The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
- **Scintillation Counting:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding. The percent inhibition by the test compound is then calculated relative to the specific binding in the absence of the compound.

Visualizations



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Caption: Workflow for a competitive binding kinase screening assay.



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References

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